molecular formula C17H17N5OS B12005926 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497824-00-7

4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005926
CAS No.: 497824-00-7
M. Wt: 339.4 g/mol
InChI Key: LBATXJYZNSGIKH-XDHOZWIPSA-N
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Description

4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a propoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Formation of the Propoxybenzylidene Moiety: The final step involves the condensation of the triazole-pyridine intermediate with 4-propoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Propoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the propoxy group, which can influence its lipophilicity, electronic properties, and overall biological activity. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

497824-00-7

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(E)-(4-propoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5OS/c1-2-11-23-14-8-6-13(7-9-14)12-19-22-16(20-21-17(22)24)15-5-3-4-10-18-15/h3-10,12H,2,11H2,1H3,(H,21,24)/b19-12+

InChI Key

LBATXJYZNSGIKH-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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